2-Amino-9,9-dimethylfluorene Enables >20-Fold Hole Mobility Enhancement in Polymeric HTMs vs. TFB Benchmark
When incorporated as a rigid 9,9-dimethylfluorenyl substituent into a fluorene-expanded arylamine polymer backbone (OctMef), the 2-amino-9,9-dimethylfluorene-derived structure achieves a >20-fold increase in hole mobility compared to the standard polymeric HTM TFB [poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine)] [1]. This mobility enhancement translates directly to improved charge balance in blue perovskite light-emitting diodes (PeLEDs), resulting in an external quantum efficiency (EQE) of 5.09% at 485 nm—more than twofold higher than TFB-based devices—and a reduced turn-on voltage of 2.29 V versus 3.06 V for TFB [1].
| Evidence Dimension | Hole mobility enhancement factor |
|---|---|
| Target Compound Data | >20-fold increase relative to TFB |
| Comparator Or Baseline | TFB (poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine)); baseline hole mobility = 1x |
| Quantified Difference | >20× higher |
| Conditions | Polymeric HTM OctMef engineered with 9,9-dimethylfluorenyl substituents derived from 2-amino-9,9-dimethylfluorene building blocks; blue PeLED device based on CsPb(Br/Cl)₃ perovskite quantum dots |
Why This Matters
Procurement of 2-amino-9,9-dimethylfluorene is essential for synthesizing high-mobility polymeric HTMs that outperform industry-standard TFB, directly enabling lower-voltage operation and higher-efficiency blue PeLEDs.
- [1] Lee J. S., Lee J. M., et al. Fluorene-Expanded Arylamine Hole-Transport Polymer with Enhanced Mobility for Blue Perovskite Light-Emitting Diodes. The Polymer Society of Korea, 2026 Spring Conference, Abstract 2PS-014. View Source
